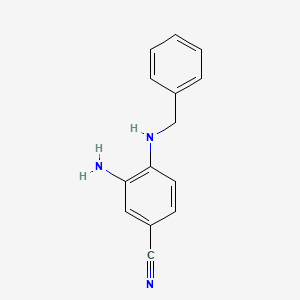

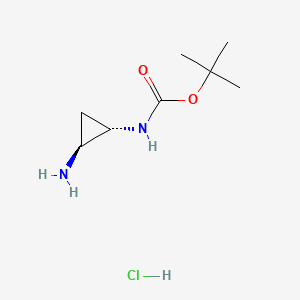

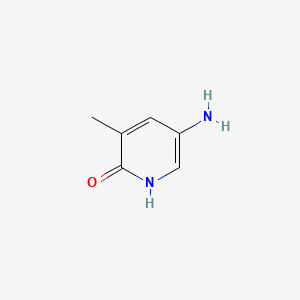

3-Amino-4-(benzylamino)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Asymmetric Synthesis and Precursors for β-Hydroxy-α-Amino Acids

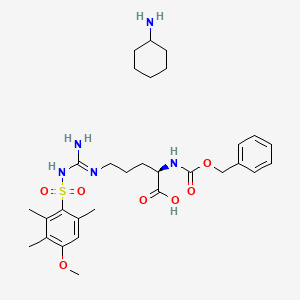

A pivotal application involves the asymmetric synthesis of halo-benzyloxy-butyronitriles, serving as precursors for the synthesis of chiral β-hydroxy-α-amino acids. These compounds are synthesized from diastereomerically pure benzonitrile derivatives, showcasing the utility of such compounds in generating structurally complex amino acids which are crucial for pharmaceutical development (Badorrey et al., 2000).

Building Blocks for Pseudopeptide Synthesis

Another significant application is the synthesis of novel unnatural amino acids like 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), which are utilized as building blocks for peptidomimetics and combinatorial chemistry. The synthesis demonstrates the flexibility of benzonitrile derivatives in creating compounds with multiple functional groups, facilitating diverse chemical reactions and peptide bond formations (Pascal et al., 2000).

Metal Ion-Mediated Amine-Imine Interconversion

Research on benzonitrile derivatives has also delved into metal ion (NiII vs CoII)-mediated amine-imine interconversions, showcasing the role of such compounds in understanding the chemistry of metal-ligand interactions. This research elucidates the selective transformation capabilities induced by different metals, which is crucial for catalytic processes and developing new materials (Bag et al., 2020).

Corrosion Inhibition and Material Science

Benzonitrile derivatives like 4-(isopentylamino)-3-nitrobenzonitrile have been explored for their corrosion inhibition properties on mild steel in acidic environments. This application demonstrates the potential of these compounds in protecting industrial materials, bridging the gap between organic synthesis and material science applications (Chaouiki et al., 2018).

Intramolecular Charge Transfer (ICT) Studies

Studies on the intramolecular charge transfer (ICT) properties of benzonitrile derivatives provide insights into the electronic structures and photophysical behaviors of these compounds. Research in this area has implications for developing new optoelectronic devices and understanding fundamental aspects of molecular fluorescence (Druzhinin et al., 2008).

Propiedades

IUPAC Name |

3-amino-4-(benzylamino)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c15-9-12-6-7-14(13(16)8-12)17-10-11-4-2-1-3-5-11/h1-8,17H,10,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCGEBXSWQSQGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-(benzylamino)benzonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Furo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B581911.png)